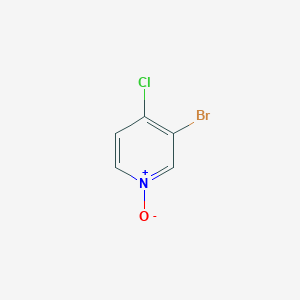

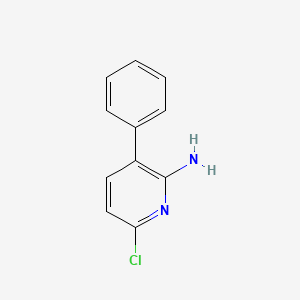

2-Bromo-4,6-diphenylnicotinonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of diorganotin bromides is described, highlighting their solubility in polar solvents and their dissociation in water . Another paper discusses the synthesis of a trinuclear Ni(II) complex with a brominated Salamo-type ligand, which involves coordination chemistry and the formation of a supramolecular chain-like structure . Additionally, the synthesis of bromomalononitrile derivatives through radical addition to alkynes is detailed, indicating the importance of light and temperature in controlling the reaction pathways and product distribution . These studies suggest that the synthesis of 2-Bromo-4,6-diphenylnicotinonitrile would likely involve careful consideration of reaction conditions to achieve the desired bromination pattern on the aromatic ring.

Molecular Structure Analysis

The molecular structures of brominated compounds are often characterized by X-ray diffraction, as seen in the papers. For example, the crystal structure of bromoethoxydiphenylmethanes was determined, revealing intramolecular interactions and molecular conformations . Similarly, the structure of a brominated nickel complex was elucidated, showing intermolecular π-π interactions that are significant in the crystal packing . These findings suggest that the molecular structure of 2-Bromo-4,6-diphenylnicotinonitrile would likely exhibit specific intramolecular and intermolecular interactions that could influence its reactivity and physical properties.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds. The reactivity of bromomalononitrile in radical additions is discussed, with the stereoselectivity of the addition reaction being kinetically controlled . Another study mentions the electrophilic substitution reaction used to synthesize a bromo-nitro-diphenyl ether, with optimization of reaction conditions to achieve high yields . These insights indicate that 2-Bromo-4,6-diphenylnicotinonitrile could participate in similar reactions, with its reactivity influenced by the presence of the bromine atom and the nitrile group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are diverse. The solubility behavior of diorganotin bromides is reported, with variations depending on the substituents . The crystal packing features of a dichlorobenzonitrile derivative are highlighted by a short N-Br distance, suggesting potential intermolecular interactions . These studies imply that 2-Bromo-4,6-diphenylnicotinonitrile would have distinct physical properties, such as melting point and solubility, which could be influenced by its molecular structure and intermolecular forces.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

2-Bromo-4,6-diphenylnicotinonitrile is involved in various synthesis processes, especially in the preparation of 2-amino-4,6-diphenylnicotinonitriles. These compounds can be synthesized through different methods, enhancing their applicability in chemical research and industrial processes.

Aqueous Media Preparation : A study by Mansoor et al. (2014) describes the synthesis of 2-amino-4,6-diphenylnicotinonitriles using cellulose sulfuric acid as an efficient catalyst in water. This method offers advantages like shorter reaction times and excellent yields, suggesting its potential in green chemistry applications (Mansoor et al., 2014).

Solvent-Free Synthesis : Zolfigol et al. (2017) explored the synthesis of 2-amino-4,6-diphenylnicotinonitriles using HBF4 as an efficient catalyst under mild and solvent-free conditions. The study combined experimental and theoretical approaches, offering insights into the synthesis mechanism (Zolfigol et al., 2017).

Ultrasound-Promoted Synthesis : Safari et al. (2012) demonstrated an efficient method for synthesizing 2-amino-4,6-diphenylnicotinonitriles using ultrasound irradiation in water. This process is noted for its simplicity, excellent yields, and environmental friendliness (Safari et al., 2012).

Magnetic Nanoparticle Catalysis : Kheilkordi et al. (2018) utilized SrFe12O19 magnetic nanoparticles for the green synthesis of 2-amino-4,6-diphenylnicotinonitriles. This method highlights the use of nanotechnology in enhancing chemical synthesis processes (Kheilkordi et al., 2018).

Environmental and Health Studies

While the primary focus is on synthesis and catalysis, some studies have also examined related compounds for their environmental and health impacts.

Herbicide Resistance : A study by Stalker et al. (1988) discussed the use of a specific gene, bxn, for conferring resistance to the herbicide bromoxynil in transgenic tobacco plants. This research has implications for agricultural biotechnology (Stalker et al., 1988).

Estrogenicity of Polybrominated Compounds : Research by Meerts et al. (2001) investigated the estrogenic potencies of polybrominated diphenyl ethers and related compounds. This study is crucial for understanding the potential health impacts of these chemicals (Meerts et al., 2001).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2-Bromo-4,6-diphenylnicotinonitrile is a multifunctionalized pyridine derivative bearing amino and cyano groups . It is used as an intermediate in the synthesis of other heterocyclic compounds

Mode of Action

It is known to participate in vinylogous anomeric-based oxidation reactions .

Biochemical Pathways

The compound is involved in the multicomponent preparation of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation

Result of Action

As an intermediate in chemical synthesis, the primary result of the action of 2-Bromo-4,6-diphenylnicotinonitrile is the formation of other heterocyclic compounds . The molecular and cellular effects of these compounds would depend on their specific structures and properties.

Eigenschaften

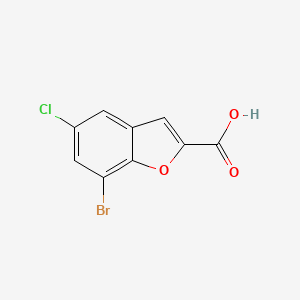

IUPAC Name |

2-bromo-4,6-diphenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQOWNRJNSJRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355949 | |

| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,6-diphenylnicotinonitrile | |

CAS RN |

82127-26-2 | |

| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)